molecular formula C10H14Cl2N4 B3009147 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride CAS No. 2172576-00-8

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride

Cat. No. B3009147
CAS RN: 2172576-00-8
M. Wt: 261.15
InChI Key: KZRDQUYZJKQRRA-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as PTA, and it is a derivative of triazole, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. PTA has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Catalytic Activity in Ruthenium Complexes

  • Application : Ruthenium complexes with tridentate ligands like 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine exhibit excellent activity in hydrogenation reactions. These complexes are prepared using click chemistry and show potential in catalysis (Sole et al., 2019).

Synthesis of Triazole Derivatives

  • Application : The compound is used in synthesizing various triazole derivatives, which have potential applications in medicinal chemistry, such as antimicrobial and antioxidant agents (Al‐Azmi & Kalarikkal, 2013).

Sulfone and Sulfonamide Derivatives

  • Application : In the synthesis of sulfone and sulfonamide derivatives, 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride plays a crucial role. These derivatives have implications in various chemical and pharmaceutical applications (Meshcheryakov & Shainyan, 2004).

Novel Heterocyclic Synthesis

  • Application : This compound is instrumental in synthesizing new heterocyclic structures, which are valuable in drug development and organic chemistry (Abdel-Wahab et al., 2023).

Ni(II) Coordination Complexes

  • Application : The synthesis of Ni(II) coordination complexes utilizing ligands derived from 2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine demonstrates significant potential in the study of metal-ligand bonding and its influence on magnetic and electronic properties (Schweinfurth et al., 2013).

Synthesis of Thiadiazole, Thiazole, and Pyridine Derivatives

  • Application : It's used in synthesizing thiadiazole, thiazole, and pyridine derivatives, highlighting its versatility in creating diverse organic compounds with potential pharmacological activities (Abdelriheem et al., 2017).

Buchwald–Hartwig and Sharpless–Meldal Reactions

  • Application : Facilitates Buchwald–Hartwig and Sharpless–Meldal reactions, aiding in the formation of N-aryl compounds and 1,4-disubstituted 1,2,3-triazoles, crucial in organic synthesis and drug discovery (Sharghi & Shiri, 2015).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that it may interact with key enzymes and proteins involved in cellular proliferation.

Cellular Effects

In terms of cellular effects, this compound has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This indicates that it can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

properties

IUPAC Name

2-(4-phenyltriazol-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-6-7-14-8-10(12-13-14)9-4-2-1-3-5-9;;/h1-5,8H,6-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRDQUYZJKQRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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